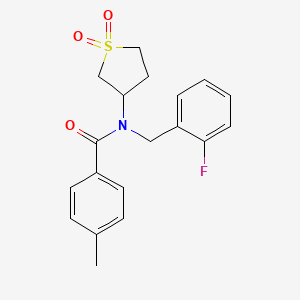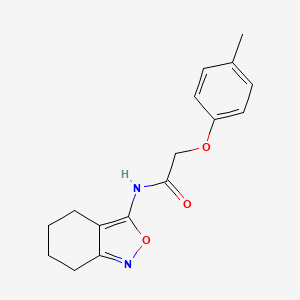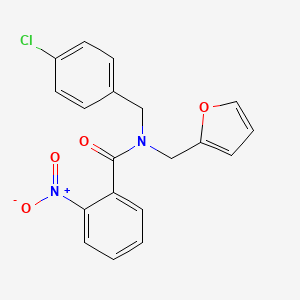![molecular formula C19H16ClN5O2S B14992938 5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14992938.png)
5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an oxadiazole ring, and various functional groups such as a chlorophenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: The synthesis begins with the preparation of the 4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the sulfanyl group: The triazole intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of the oxadiazole ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the 1,2,4-oxadiazole ring. This can be achieved using reagents such as hydrazine hydrate and carbon disulfide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, catalytic hydrogenation
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials, including polymers and nanomaterials with specific electronic and optical properties.
Chemical Biology: Researchers have explored the use of this compound as a probe to study biological processes and pathways, particularly those involving sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of 5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites and modulate the activity of these targets. For example, the triazole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with thiol-containing residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-({[4-(4-bromophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-hydroxyphenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and oxadiazole rings, along with the chlorophenyl and methoxyphenyl groups, provides a versatile scaffold for further modification and optimization in various applications.
Properties
Molecular Formula |
C19H16ClN5O2S |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
5-[[4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H16ClN5O2S/c1-12-22-23-19(25(12)15-7-5-14(20)6-8-15)28-11-17-21-18(24-27-17)13-3-9-16(26-2)10-4-13/h3-10H,11H2,1-2H3 |
InChI Key |
JRGRWSLKHNGSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B14992870.png)
![5-(4-tert-butylphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14992874.png)
![4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14992897.png)
![Ethyl 4-amino-2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B14992900.png)


![6-ethyl-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14992912.png)
![4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14992915.png)
![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B14992923.png)
![1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylpropan-1-one](/img/structure/B14992929.png)


![Ethyl 4-amino-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B14992956.png)
